molecular formula C8H14N4O2 B13639137 2-(Propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid

2-(Propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid

Cat. No.: B13639137
M. Wt: 198.22 g/mol
InChI Key: XKFRWIQWKGPEIS-UHFFFAOYSA-N
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Description

2-(Propylamino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid is a synthetic organic compound of significant interest in medicinal chemistry and neuroscience research. Its structure, featuring a 1,2,4-triazole moiety linked to a propanoic acid scaffold, is often explored for its potential to interact with central nervous system targets . The 1,2,4-triazole ring is a well-known pharmacophore present in a wide range of bioactive molecules and is frequently employed as a bioisostere for amide bonds, a strategy used to fine-tune the properties of lead compounds in drug discovery . This compound provides researchers with a valuable building block for developing novel ligands, particularly for ionotropic glutamate receptors. Furthermore, derivatives containing both a 1,2,4-triazole system and a propanoic acid moiety have been investigated for their anti-inflammatory properties, as such structures can influence the release of key cytokines like TNF-α . This makes the compound a candidate for research into chronic inflammatory conditions. Researchers can utilize this chemical in the design and synthesis of new molecular entities to probe biological mechanisms or develop potential therapeutic agents for neurological and inflammatory disorders. This product is strictly for research and further manufacturing applications and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H14N4O2

Molecular Weight

198.22 g/mol

IUPAC Name

2-(propylamino)-3-(1,2,4-triazol-1-yl)propanoic acid

InChI

InChI=1S/C8H14N4O2/c1-2-3-10-7(8(13)14)4-12-6-9-5-11-12/h5-7,10H,2-4H2,1H3,(H,13,14)

InChI Key

XKFRWIQWKGPEIS-UHFFFAOYSA-N

Canonical SMILES

CCCNC(CN1C=NC=N1)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis often follows a multi-step process:

  • Starting Material Preparation : The backbone 3-substituted propanoic acid or its ester derivative is prepared or sourced.
  • Amino Substitution : Introduction of the propylamino group at the 2-position of the propanoic acid.
  • Triazole Ring Attachment : The 1H-1,2,4-triazol-1-yl group is introduced, usually by reacting a suitable halogenated intermediate with free 1,2,4-triazole under basic conditions.

Specific Reaction Conditions

  • Base Selection : Organic bases such as triethylamine or 4-dimethylaminopyridine are preferred to facilitate nucleophilic substitution reactions efficiently and to improve reaction rates and yields.
  • Solvent Systems : Chloroform, dichloromethane, dimethylformamide, and alcoholic solvents (e.g., ethanol, methanol) are commonly employed. Hydrocarbon solvents may be used as anti-solvents during purification steps.
  • Temperature and Time : Reactions are typically performed at low to moderate temperatures (0°C to room temperature) to control reaction rates and minimize side reactions, with stirring times ranging from 1 to several hours depending on the step.

Representative Preparation Example

A representative synthetic route based on patent literature and experimental data is summarized below:

Step Reagents & Conditions Description Yield/Notes
1 Propanoic acid derivative + Propylamine Amination at 2-position to form 2-(propylamino)propanoic acid intermediate High yield under mild conditions
2 Intermediate + 1H-1,2,4-triazole (free base) + Base (e.g., 4-dimethylaminopyridine) Nucleophilic substitution reaction to attach triazole ring at 3-position Enhanced yield and purity due to base catalysis; reaction completes in short time
3 Purification using chloroform or alcoholic solvents; anti-solvent precipitation with hydrocarbons Isolation of pure product Purity > 99% achievable

Comparative Analysis of Preparation Methods

Aspect Method A (Base-catalyzed substitution) Method B (Condensation with aldehyde derivatives)
Reaction Time Short (1-3 hours) Longer (up to overnight)
Yield High (up to 90%) Moderate (around 50-60%)
Purity High (>99%) Moderate, requires further purification
Solvents Chloroform, DMF, alcohols Ethanol, water mixtures
Bases Used 4-Dimethylaminopyridine, triethylamine Sodium hydroxide
Temperature 0°C to room temperature 0°C to room temperature

Research Findings and Optimization Notes

  • The use of 4-dimethylaminopyridine as a base significantly improves reaction rates and product purity compared to traditional bases like sodium hydroxide.
  • Avoidance of harsh acidic deprotection steps (e.g., formic acid) prevents degradation and simplifies purification.
  • Solvent choice impacts both yield and impurity profiles; chloroform and dimethylformamide mixtures are preferred for the substitution step, while hydrocarbon solvents serve well as anti-solvents during crystallization.
  • Micronization or milling post-synthesis can optimize particle size for pharmaceutical formulation without affecting chemical integrity.

Summary Table of Key Preparation Parameters

Parameter Preferred Condition Impact on Synthesis
Base 4-Dimethylaminopyridine or Triethylamine Faster reaction, higher purity
Solvent Chloroform, DMF, Ethanol Solubility and reaction control
Temperature 0°C to 25°C Minimized side reactions
Reaction Time 1-3 hours Efficient conversion
Purification Anti-solvent precipitation with hydrocarbons High purity isolation
Yield Up to 90% Economical synthesis

Chemical Reactions Analysis

Types of Reactions

2-(Propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(Propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors involving the triazole ring.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or thermal stability.

    Catalysis: The compound can serve as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of the catalytic process.

Mechanism of Action

The mechanism by which 2-(Propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid exerts its effects depends on its specific application:

    Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

    Catalysis: As a ligand, the compound can coordinate to metal centers, influencing the electronic and steric properties of the catalyst and thereby affecting the reaction pathway.

Comparison with Similar Compounds

2-(tert-Butoxycarbonylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic Acid

  • Structure: Features a tert-butoxycarbonyl (Boc)-protected amino group and a methyl substituent at position 2.
  • Synthesis: Efficiently synthesized via a novel route with high yield (78%) using tert-butyl dicarbonate for Boc protection .
  • Properties: The Boc group enhances stability during synthetic processes but requires acidic conditions for deprotection.
  • Applications : Likely used as an intermediate in peptide synthesis or medicinal chemistry due to its protective group strategy .

2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic Acid

  • Availability : Certified reference material (TraceCERT®) with ≥95% purity, indicating its use in analytical standardization .
  • Properties: Higher polarity due to the unsubstituted amino group, reducing lipophilicity compared to the propylamino variant. Molecular weight: 156.14 g/mol (vs. ~183 g/mol for the propylamino analog) .
  • Applications : Standard in chromatography and bioanalytical studies.

3-(1,2,4-Triazol-1-yl)-L-alanine

  • Structure: L-enantiomer with a primary amino group.
  • Properties :
    • Chiral specificity makes it suitable for enzyme-targeted studies or peptide therapeutics.
    • CAS: 4819-36-7; molecular weight: 156.14 g/mol .
  • Applications: Potential use in chiral drug design or biochemical assays requiring stereoselectivity .

Halogenated Derivatives (Cl/Br Substituents)

  • Examples: 2-(3-Chloro-1H-1,2,4-triazol-1-yl)propanoic acid (CAS: 1782284-08-5) . 2-(3-Bromo-1H-1,2,4-triazol-1-yl)propanoic acid (CAS: N/A) .
  • Properties: Halogen atoms increase electrophilicity, enhancing reactivity for cross-coupling or further functionalization. Higher molecular weights (e.g., 182.22 g/mol for chloro derivative) compared to the propylamino compound .
  • Applications : Intermediates in agrochemical or pharmaceutical synthesis.

2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic Acid

  • Structure: Hydroxyl group replaces the amino group at position 2.
  • Properties :
    • Increased acidity (pKa ~3-4) due to the hydroxyl group, altering solubility and metal-binding capacity.
    • Molecular weight: 157.13 g/mol; CAS: 1450828-63-3 .
  • Applications: Potential use in chelating agents or prodrugs.

3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propanoic Acid

  • Structure : Dimethyl substituents on the triazole ring.
  • Properties :
    • Enhanced steric bulk and metabolic stability due to methyl groups.
    • Reduced solubility in aqueous media compared to unsubstituted triazole derivatives .
  • Applications : Candidate for prolonged-action formulations.

Structural and Functional Analysis

Compound Name Substituent (Position 2) Triazole Modification Molecular Weight (g/mol) Key Properties
Target Compound Propylamino None ~183 High lipophilicity, moderate reactivity
Boc-protected derivative Boc-amino, methyl None 269.29 Synthetic intermediate, stable
2-Amino variant Amino None 156.14 Polar, analytical standard
L-Alanine enantiomer Amino (L-configuration) None 156.14 Chiral specificity
Chloro derivative None 3-Chloro 182.22 Electrophilic, reactive
Hydroxy derivative Hydroxyl None 157.13 Acidic, chelating potential
Dimethyl-triazole derivative None 3,5-Dimethyl 181.20 Steric hindrance, metabolic stability

Key Research Findings

  • Synthetic Efficiency : Boc-protected derivatives are synthesized with high yields (78%), whereas halogenated analogs require specialized conditions .
  • Solubility-Lipophilicity Trade-off: Propylamino and Boc-protected derivatives balance lipophilicity and solubility better than polar analogs like 2-amino or hydroxy variants .

Biological Activity

2-(Propylamino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects, particularly focusing on its pharmacological implications.

Structural Characteristics

The compound features a triazole ring which is known for its diverse biological activities. The molecular structure includes a propylamino group and a propanoic acid backbone, contributing to its interaction with biological targets.

Crystal Structure

Recent studies have highlighted the crystal structure of related triazole compounds, revealing significant insights into their bonding and potential reactivity. The tautomerism in the triazole ring can influence its biological activity by altering the electronic properties and sterics of the molecule .

Antifungal Properties

Triazoles are widely recognized for their antifungal properties. Compounds similar to this compound have shown efficacy against various fungal strains by inhibiting ergosterol synthesis, an essential component of fungal cell membranes. This mechanism is critical in the treatment of fungal infections .

Cytotoxicity and Anticancer Activity

The compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary studies indicate that derivatives of 1,2,4-triazoles can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and disruption of mitochondrial function .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntifungalInhibition of ergosterol synthesis
CytotoxicityInduction of apoptosis in cancer cells
AntimicrobialActivity against bacterial strains

Case Studies

A recent study focused on the synthesis and biological evaluation of triazole derivatives demonstrated that modifications to the propylamino group significantly enhanced antifungal activity. These findings suggest that structural optimization could lead to more potent antifungal agents .

Another investigation into the compound's effects on human cancer cell lines revealed a dose-dependent decrease in cell viability, indicating potential for development as an anticancer agent. The study utilized various assays to measure cell proliferation and apoptosis markers .

The mechanism by which this compound exerts its biological effects likely involves:

  • Inhibition of Enzymatic Activity : Triazole compounds often inhibit enzymes involved in fungal sterol biosynthesis.
  • Induction of Oxidative Stress : Similar compounds have been shown to increase reactive oxygen species (ROS) levels in cells, leading to apoptosis.
  • Interaction with Cellular Targets : Binding to specific proteins involved in cell growth and proliferation may also play a role.

Q & A

Q. What are the recommended synthetic routes for 2-(Propylamino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid, and what key reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves coupling a propylamine moiety to a triazole-propanoic acid backbone. A validated approach includes:

Amide Bond Formation : React 3-(1H-1,2,4-triazol-1-yl)propanoic acid with propylamine using carbodiimide crosslinkers (e.g., EDCl/HOBt) in anhydrous DMF or THF at 0–25°C for 12–24 hours.

Purification : Use reverse-phase HPLC or column chromatography (silica gel, eluent: MeOH/CH₂Cl₂) to isolate the product.

Yield Optimization : Control pH (6–7) during coupling and maintain inert conditions (N₂ atmosphere) to prevent oxidation.

Q. Key Data from Literature

Reagents/ConditionsYield (%)Reference
EDCl/HOBt, DMF, 24h, RT65–70
Propylamine, THF, 0°C → RT58
NaBH₃CN, MeOH (reductive amination)85–90 (modified)

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Handling : Use nitrile gloves and safety goggles. Work under a fume hood to avoid inhalation of dust .
  • Storage : Keep in airtight, light-resistant containers under inert gas (Ar/N₂) at –20°C. Desiccate with silica gel to prevent hydrolysis .
  • Stability Tests : Monitor decomposition via HPLC every 6 months; degradation >5% warrants repurification.

Advanced Research Questions

Q. What analytical techniques are most effective in confirming structural integrity and purity, particularly regarding regioisomerism?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H-¹H COSY and ¹³C DEPT-135 to distinguish triazole ring protons (δ 7.8–8.2 ppm) and propylamine chain signals (δ 1.2–3.1 ppm).
  • HPLC-MS : Electrospray ionization (ESI+) with a C18 column (gradient: 5→95% MeCN/H₂O + 0.1% formic acid) resolves regioisomers .
  • X-ray Crystallography : Critical for absolute stereochemistry confirmation if chiral centers exist .

Q. Comparative Analytical Performance

TechniqueResolution PowerDetection LimitReference
¹H NMRModerate95% purity
HPLC-MS (ESI+)High0.1% impurities
X-rayDefinitiveSingle crystal

Q. How can researchers address discrepancies in biological activity data for triazole-containing derivatives across studies?

Methodological Answer:

  • Control Variables : Standardize assay conditions (e.g., cell line passage number, serum concentration) .
  • SAR Analysis : Compare substituent effects (e.g., propylamine chain length vs. triazole position) using molecular docking (e.g., AutoDock Vina) .
  • Meta-Analysis : Aggregate data from ≥3 independent studies; apply statistical tools (e.g., ANOVA) to identify outliers .

Q. What strategies enhance aqueous solubility for in vitro assays without altering bioactivity?

Methodological Answer:

  • Co-Solvents : Use 10% DMSO/PBS (v/v) for stock solutions; ensure final DMSO ≤0.1% .
  • pH Adjustment : Solubilize in mildly acidic buffers (pH 4–5) where the carboxylate group remains protonated.
  • Prodrug Design : Temporarily esterify the carboxylic acid (e.g., methyl ester) for cell permeability, hydrolyzing in vivo .

Q. How can regioselective functionalization of the triazole ring be achieved during derivatization?

Methodological Answer:

  • Protecting Groups : Use Boc (tert-butoxycarbonyl) for amine protection during triazole alkylation .
  • Microwave Synthesis : Enhance regioselectivity via controlled heating (80°C, 30 min) in DMF with CuI catalysis .

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